N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-based carboxamide derivative with a dimethylaminopropyl side chain and a furan-2-carboxamide moiety. The compound’s structural features, including the 4-methylbenzothiazole core and tertiary amine side chain, are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.ClH/c1-13-7-4-9-15-16(13)19-18(24-15)21(11-6-10-20(2)3)17(22)14-8-5-12-23-14;/h4-5,7-9,12H,6,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKWMFWIHDSMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound can be characterized by several notable features:
- Thiazole Ring : Known for its diverse biological activities, including anticancer properties.
- Dimethylamino Group : Enhances solubility and may improve interactions with biological targets.
- Benzamide Moiety : Contributes to the compound's pharmacological profile.
The molecular formula is with a molecular weight of 418.0 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The thiazole component is often linked to cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole demonstrate effective inhibition of tumor growth in cell lines such as NIH/3T3 and A549 .
In a comparative study, the following compounds were evaluated for their anticancer activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring, substituted thiourea | Anticancer activity against NIH/3T3 and A549 cell lines |
| 1H-indole derivatives | Indole core with various substitutions | Antiviral, anticancer activities |
| Benzothiazole derivatives | Benzothiazole moiety with various substituents | Antitumor activity |
The presence of the dimethylamino group enhances interaction with proteins involved in cancer progression, suggesting that this compound may have a unique mechanism of action compared to others lacking these features.
Studies utilizing molecular dynamics simulations have revealed that this compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its cytotoxic activity . The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring significantly influence the compound's efficacy against cancer cells.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits an IC50 value comparable to established chemotherapeutic agents like doxorubicin, indicating potent anticancer properties .
- Apoptosis Induction : Further studies revealed that treatment with this compound leads to increased apoptosis in cancer cell lines, highlighting its potential as an effective therapeutic agent.
- Comparative Analysis : A comparative analysis of various thiazole derivatives showed that those with similar structural motifs exhibited varying degrees of cytotoxicity, reinforcing the importance of specific chemical groups in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzo[d]thiazole Derivatives
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride (CAS 1052530-89-8)
- Structural Differences : The 4-methoxybenzothiazole substituent replaces the 4-methyl group in the target compound. Additionally, this analogue features a benzo[d]thiazole-2-carboxamide backbone instead of a furan-2-carboxamide.
- The benzo[d]thiazole-2-carboxamide core may reduce metabolic stability due to increased aromaticity and susceptibility to oxidative degradation .
N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide Hydrochloride (CAS 1216675-00-1)
- Structural Differences: Incorporates a piperazine linker and a 6-methoxybenzothiazole group instead of the dimethylaminopropyl side chain and 4-methylbenzothiazole.
- Impact: The piperazine moiety enhances water solubility and may improve blood-brain barrier penetration.
N-(3-(Dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide Hydrochloride (CAS 1052535-94-0)
- Structural Differences : Features a 4-ethoxybenzothiazole group and a sulfamoyl benzamide moiety instead of the furan-2-carboxamide.
- The sulfamoyl benzamide introduces hydrogen-bonding capabilities, which may improve target specificity but increase molecular weight (589.2 g/mol vs. ~460–470 g/mol for the target compound) .
Heterocyclic Carboxamides with Varied Cores
Pyrazole Carboxamides (: Compounds 3a–3p)
- Structural Differences: Pyrazole cores replace the benzothiazole, with chloro, cyano, and aryl substituents.
- Impact: Pyrazoles exhibit distinct electronic properties (e.g., electron-withdrawing chloro/cyano groups) that may enhance metabolic stability but reduce bioavailability. Yields for these derivatives (62–71%) are comparable to typical benzothiazole syntheses, though melting points (123–183°C) suggest higher crystallinity than the target compound .
1,2,4-Triazole Derivatives (: Compounds 7–15)
- Structural Differences : Triazole cores with sulfonylphenyl and difluorophenyl groups.
- Impact :
1,3,4-Thiadiazole Derivatives ()
- Structural Differences: Thiadiazole cores with trichloroethyl and phenylamino groups.
- Impact: Thiadiazoles’ sulfur atoms enhance π-π stacking interactions but may increase toxicity risks. The trichloroethyl group introduces significant hydrophobicity, contrasting with the target compound’s polar dimethylaminopropyl side chain .
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Bioactivity: Benzothiazole derivatives are frequently explored for anticancer and antimicrobial activities. The target compound’s furan carboxamide may inhibit enzymes like kinases or proteases, while the dimethylaminopropyl group enhances cellular uptake.
- SAR Insights :
- 4-Methyl vs. 4-Methoxy : Methyl groups improve metabolic stability over methoxy, which is prone to demethylation.
- Furan vs. Benzamide : Furan’s smaller size may reduce steric hindrance in target binding compared to bulkier benzamide moieties.
- Toxicity Considerations: The absence of halogens (cf.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing carboxamide derivatives with thiazole and benzo[d]thiazole moieties?
- Answer : Synthesis typically involves multi-step reactions, including:
- Amidation : Coupling carboxylic acids (e.g., furan-2-carboxylic acid) with amines (e.g., 4-methylbenzo[d]thiazol-2-amine) using activating agents like HBTU or BOP .
- Cyclization : Formation of thiazole rings via reactions between thioureas and α-halo ketones or acids, as seen in 1,3,4-thiadiazole synthesis .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol-DMF mixtures) are standard for isolating pure products .
- Key Validation : Structural confirmation via -NMR, -NMR, and HPLC (purity >98%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Answer : A combination of analytical techniques is used:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm), while -NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 455.5 for a related benzamide ).
- Elemental Analysis : Experimental C/H/N percentages are compared to theoretical values (e.g., ±0.3% deviation ).
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer : Discrepancies (e.g., unexpected NMR shifts or MS fragments) are addressed by:
- Variable Solvent Studies : Testing in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation effects .
- Isotopic Labeling : Tracing reaction pathways using -labeled amines to confirm amide bond formation .
- X-ray Crystallography : Resolving ambiguous stereochemistry, as demonstrated for furan-2-carboxamide solvates .
Q. How can reaction yields be optimized for the target compound’s synthesis?
- Answer : Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates .
- Catalyst Systems : Triethylamine or Hünig’s base improves amidation efficiency by scavenging HCl .
- Temperature Control : Reflux conditions (e.g., 90°C for cyclization) balance reaction rate and byproduct formation .
- Case Study : A 45% yield increase was achieved for a thiazolidinone derivative by replacing ethanol with acetonitrile in cyclization .
Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?
- Answer :
- Lipophilicity (LogP) : Calculated via software like ChemAxon to assess membrane permeability. The trifluoromethyl group in related analogs enhances LogP by 0.5–1.0 units .
- Metabolic Stability : Docking studies (e.g., AutoDock Vina) predict interactions with cytochrome P450 enzymes, guided by structural analogs .
- Solubility : Molecular dynamics simulations model aqueous solubility based on hydrogen-bonding capacity .
Methodological Challenges
Q. How are impurities or byproducts characterized during scale-up synthesis?
- Answer :
- HPLC-MS : Identifies low-abundance impurities (e.g., dehalogenated byproducts in thiazole synthesis ).
- Prep-TLC : Isolates intermediates for NMR analysis when column chromatography fails .
- Kinetic Studies : Monitoring reaction progress via in situ IR spectroscopy minimizes side reactions .
Q. What approaches validate the compound’s biological activity in vitro?
- Answer : Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity Assays : MTT or SRB protocols using cancer cell lines (e.g., IC determination) .
- Enzyme Inhibition : Fluorogenic substrates quantify activity against targets like topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
